1,2-Diaminopropane
Overview
Description
1,2-Diaminopropane, also known as propane-1,2-diamine, is an organic compound with the chemical formula CH₃CH(NH₂)CH₂NH₂. It is a colorless liquid with a fishy, ammoniacal odor. This compound is the simplest chiral diamine and is used as a bidentate ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diaminopropane is typically synthesized through the ammonolysis of 1,2-dichloropropane. The reaction involves the following steps:
[ \text{CH}_3\text{CHClCH}_2\text{Cl} + 4\text{NH}_3 \rightarrow \text{CH}_3\text{CH(NH}_2\text{)CH}_2\text{NH}_2 + 2\text{NH}_4\text{Cl} ]
This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves adding 1,2-dichloropropane, water, liquid ammonia, and a catalyst in a high-pressure reactor. The temperature is raised to 160-180°C and the pressure to 8-12 MPa. The reaction is maintained for 4-5 hours, followed by cooling and rectification to obtain the finished product .
Chemical Reactions Analysis
Types of Reactions
1,2-Diaminopropane undergoes various types of chemical reactions, including:
Condensation Reactions: It reacts with salicylaldehyde and its derivatives to form Schiff bases.
Oxidation Reactions: It reacts with formaldehyde and hydrogen peroxide in aqueous acidic solution to give cage peroxide, 1,6-diaza-3,4,8,9-tetraoxa-11-methylbicyclo[4.4.2]dodecane.
Neutralization Reactions: It neutralizes acids in exothermic reactions to form salts and water.
Common Reagents and Conditions
Salicylaldehyde: Used in condensation reactions to form Schiff bases.
Formaldehyde and Hydrogen Peroxide: Used in oxidation reactions to form cage peroxides.
Acids: Used in neutralization reactions to form salts.
Major Products
Schiff Bases: Formed from condensation reactions with salicylaldehyde.
Cage Peroxides: Formed from oxidation reactions with formaldehyde and hydrogen peroxide.
Salts: Formed from neutralization reactions with acids.
Scientific Research Applications
1,2-Diaminopropane has a wide range of applications in scientific research:
Chemistry: Used as a bidentate ligand in coordination chemistry and in the synthesis of metal complexes.
Biology: Acts as a precursor in the electron-induced deposition of amorphous carbon nitride films.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-diaminopropane involves its ability to act as a bidentate ligand, forming stable complexes with metal ions. This property is utilized in coordination chemistry to stabilize metal ions and enhance their reactivity. The molecular targets include metal ions, and the pathways involved are primarily related to the formation of coordination complexes .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: Similar in structure but lacks the chiral center present in 1,2-diaminopropane.
1,3-Diaminopropane: Has a similar carbon backbone but with amine groups on different carbon atoms.
1,2-Diaminocyclohexane: A cyclic diamine with similar bidentate ligand properties.
Uniqueness
This compound is unique due to its chiral nature, which allows for the formation of enantiomers. This property is not present in ethylenediamine or 1,3-diaminopropane, making this compound particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
propane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJOMMDDJHIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2, Array | |
Record name | 1,2-PROPYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID4021761 | |
Record name | 1,2-Diaminopropane | |
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Molecular Weight |
74.13 g/mol | |
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Physical Description |
1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue., Liquid, Extremely hygroscopic liquid; [Merck Index] Colorless liquid with an ammoniacal odor; [CAMEO], Solid, HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
248.9 °F at 760 mmHg (NTP, 1992), 119 °C | |
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Flash Point |
92 °F (NFPA, 2010), 33 °C c.c. | |
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Solubility |
Very soluble (NTP, 1992), Solubility in water: miscible | |
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Density |
0.8584 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9 | |
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Vapor Density |
2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6 | |
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Vapor Pressure |
9.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.2 | |
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CAS No. |
78-90-0 | |
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Melting Point |
-35 °F (NTP, 1992), -12 °C | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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